Target Binding Affinity (KD): Compound 5 vs. Sitagliptin and Omarigliptin
Compound 5 exhibits an equilibrium dissociation constant (KD) of 1.77 × 10⁻¹⁰ M (0.177 nM) for human DPP‑4, which is 72‑fold tighter than sitagliptin (KD = 1.27 × 10⁻⁸ M) and 15‑fold tighter than the once‑weekly agent omarigliptin (KD = 2.75 × 10⁻⁹ M) [1]. These measurements were obtained by surface plasmon resonance (SPR) under identical experimental conditions [1].
| Evidence Dimension | DPP‑4 equilibrium dissociation constant (KD) |
|---|---|
| Target Compound Data | KD = 1.77 × 10⁻¹⁰ M (0.177 nM) |
| Comparator Or Baseline | Sitagliptin KD = 1.27 × 10⁻⁸ M; Omarigliptin KD = 2.75 × 10⁻⁹ M |
| Quantified Difference | 72‑fold better than sitagliptin; 15‑fold better than omarigliptin |
| Conditions | Surface plasmon resonance (SPR) on recombinant human DPP‑4 protein; identical assay format for all compounds |
Why This Matters
A 72‑fold higher intrinsic binding affinity directly translates into a larger therapeutic window and lower dose requirement, a key parameter for lead optimisation and preclinical candidate selection.
- [1] Li S, Qin C, Cui S, et al. Discovery of a Natural-Product-Derived Preclinical Candidate for Once-Weekly Treatment of Type 2 Diabetes. J Med Chem. 2019;62(5):2348-2361. Table 1, Fig. S3. View Source
